

Biosynthesis pathway of long-chain dicarboxylic acids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octadecanedioic acid

Cat. No.: B549202

[Get Quote](#)

An In-depth Technical Guide to the Biosynthesis Pathway of Long-Chain Dicarboxylic Acids

Abstract

Long-chain dicarboxylic acids (LCDAs) are linear, bifunctional molecules that serve as valuable platform chemicals for the synthesis of high-performance polymers, lubricants, fragrances, and adhesives. The microbial biosynthesis of LCDAs from renewable feedstocks offers a sustainable alternative to petrochemical-based production methods. This technical guide provides a detailed examination of the core biosynthetic pathways for LCDAs, focusing on the enzymatic steps, quantitative data, and key experimental methodologies. All pathways and experimental workflows are visualized with diagrams to facilitate a clear understanding of the underlying biological processes.

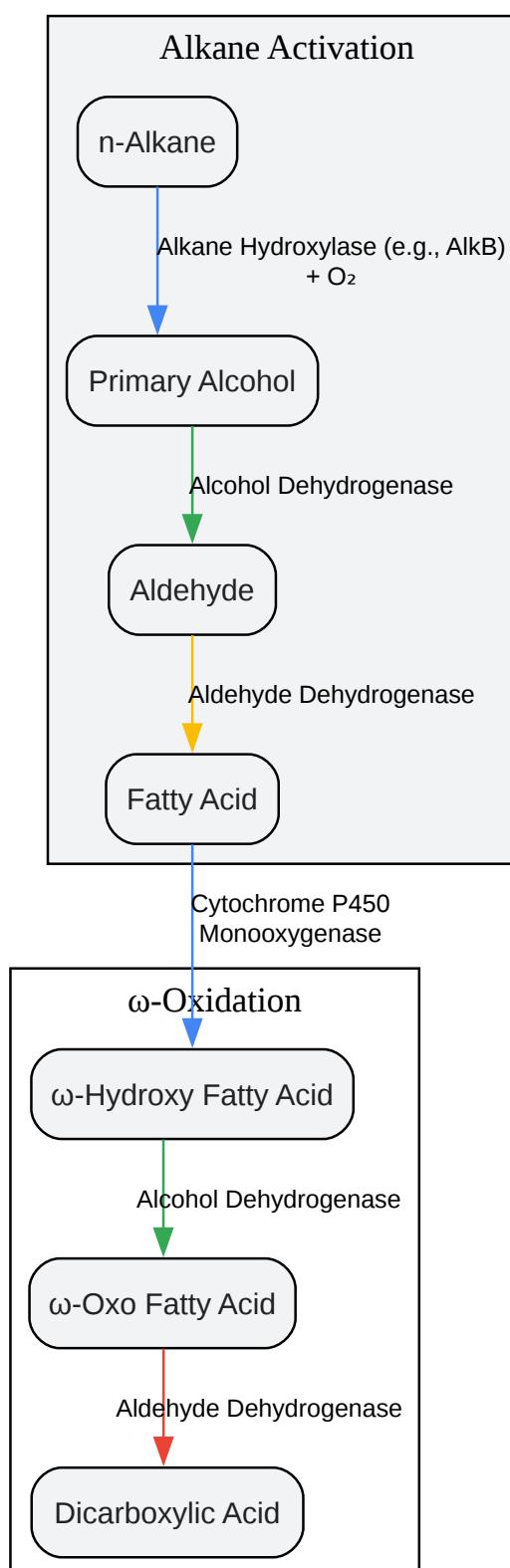
Core Biosynthetic Pathways

The primary route for the microbial synthesis of LCDAs from fatty acids or n-alkanes is the ω -oxidation pathway.^{[1][2][3][4][5]} This pathway modifies the terminal methyl group (the ω -carbon) of the aliphatic chain, converting it into a carboxylic acid group, thereby forming an α,ω -dicarboxylic acid.

ω -Oxidation of Fatty Acids

The conversion of a monocarboxylic fatty acid to a dicarboxylic acid is a three-step enzymatic cascade.^{[2][5][6]}

- ω -Hydroxylation: The pathway is initiated by the hydroxylation of the terminal methyl group of a fatty acid to form a ω -hydroxy fatty acid. This critical, often rate-limiting, step is catalyzed by a cytochrome P450 monooxygenase (CYP) system.[5][7][8][9] This enzyme complex requires a partnered NADPH-cytochrome P450 reductase (CPR) to transfer electrons from NADPH to the CYP heme center.[5]
- Alcohol Oxidation: The resulting ω -hydroxy fatty acid is oxidized to a ω -oxo fatty acid (an aldehyde) by an alcohol dehydrogenase (ADH) or a fatty alcohol oxidase (FAO).[4][5]
- Aldehyde Oxidation: Finally, the ω -oxo fatty acid is converted to the corresponding dicarboxylic acid by an aldehyde dehydrogenase (ALDH).[4][5]


[Click to download full resolution via product page](#)

Caption: The ω -oxidation pathway for the conversion of fatty acids to dicarboxylic acids.

Biosynthesis from n-Alkanes

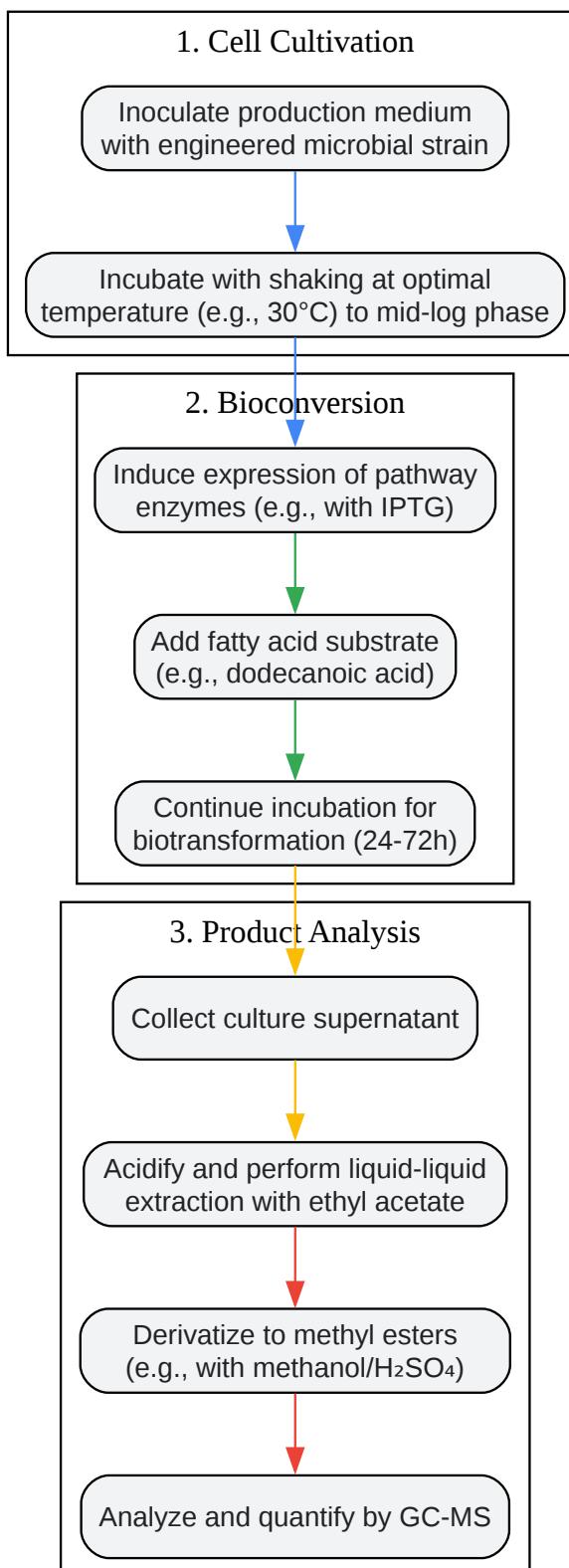
n-Alkanes are another common substrate for LCDA production, particularly in yeasts like *Candida tropicalis*.[10][11] The pathway begins with terminal oxidation to form a fatty acid, which then proceeds through the ω -oxidation pathway described above.

- Alkane Hydroxylation: The n-alkane is first hydroxylated at the terminal carbon to produce a primary alcohol. This is catalyzed by an alkane hydroxylase, which can be a CYP enzyme or a non-heme iron integral membrane protein like AlkB.[12][13]
- Alcohol and Aldehyde Oxidation: The primary alcohol is sequentially oxidized to an aldehyde and then to a monocarboxylic fatty acid by alcohol and aldehyde dehydrogenases, respectively.[13]
- Entry into ω -Oxidation: The newly synthesized fatty acid serves as the substrate for the ω -oxidation pathway (Section 1.1) to be converted into a dicarboxylic acid.

[Click to download full resolution via product page](#)

Caption: Biosynthetic route from n-alkanes to long-chain dicarboxylic acids.

Quantitative Data of Key Enzymes


The efficiency and substrate specificity of the biosynthetic pathway are determined by the kinetic properties of its constituent enzymes. The table below summarizes representative kinetic data for key enzymes involved in LCDA synthesis.

Enzyme Family	Enzyme Source	Substrate	Km (μM)	kcat (min-1)	Reference
CYP ω-Hydroxylase	Human CYP4A11	Lauric Acid (C12)	4.7	7.3	[14]
CYP ω-Hydroxylase	Human CYP4A11	Myristic Acid (C14)	-	2.1	[14]
CYP ω-Hydroxylase	Human CYP2E1	Lauric Acid (C12)	5.8	3.8	[14]
CYP ω-Hydroxylase	Human CYP2E1	Myristic Acid (C14)	-	2.4	[14]

Experimental Protocols

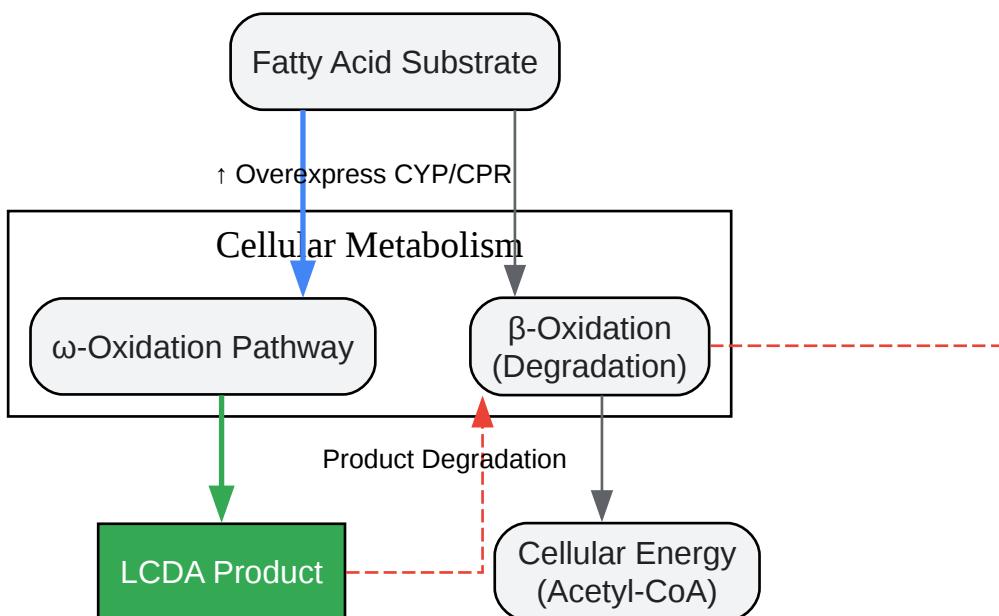
Whole-Cell Biotransformation for LCDA Production

This protocol outlines a general workflow for assessing the capability of an engineered microbial strain to produce LCDAs from a fatty acid substrate.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for whole-cell LCDA biosynthesis.

Methodology Details:


- Cell Culture: An engineered strain (e.g., *E. coli* or *S. cerevisiae*) harboring the genes for the ω -oxidation pathway is grown in a suitable production medium to a desired cell density (e.g., OD₆₀₀ of 0.6-0.8).
- Induction and Substrate Feeding: Expression of the recombinant enzymes is induced. The fatty acid substrate is then added to the culture. To improve substrate availability, a surfactant or co-solvent may be included.
- Biotransformation: The culture is incubated for an extended period (e.g., 48 hours) to allow for the conversion of the fatty acid to the dicarboxylic acid.
- Extraction and Quantification: A sample of the culture broth is centrifuged, and the supernatant is collected. The supernatant is acidified (e.g., to pH 2 with HCl) and the dicarboxylic acids are extracted with an organic solvent like ethyl acetate. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid groups are typically derivatized to their methyl esters.[\[15\]](#) Quantification is performed by comparing the product peak area to a standard curve.

Metabolic Engineering Strategies for Enhanced Production

To achieve industrially relevant titers and yields of LCDAs, rational metabolic engineering of the host microorganism is essential. The primary goals are to increase the metabolic flux towards the desired product and prevent its degradation.

- Pathway Enhancement: Overexpression of the rate-limiting enzyme, typically the cytochrome P450 monooxygenase and its reductase partner, is a common strategy to boost the pathway's overall throughput.[\[10\]](#)
- Blocking Competing Pathways: The primary competing pathway is β -oxidation, which degrades both the fatty acid substrate and the dicarboxylic acid product.[\[2\]](#) Deleting key genes in the β -oxidation pathway (e.g., POX1 in yeast, which encodes acyl-CoA oxidase) is a critical step to prevent product loss and channel precursors towards ω -oxidation.[\[16\]](#)

- Cofactor Regeneration: The ω -hydroxylation step is dependent on the cofactor NADPH. Engineering the host's central metabolism to increase the availability of NADPH can further enhance the efficiency of the CYP-catalyzed reaction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Advances in bio-based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain dicarboxylic acids from plant oils - Fraunhofer IGB [igb.fraunhofer.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 7. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 8. Frontiers | The Functions of Cytochrome P450 ω -hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]
- 9. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in the Biosynthesis of Mid- and Long-Chain Dicarboxylic Acids Using Terminally Oxidizing Unconventional Yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medsciencegroup.com [medsciencegroup.com]
- 15. osti.gov [osti.gov]
- 16. Frontiers | Designing and Creating a Synthetic Omega Oxidation Pathway in *Saccharomyces cerevisiae* Enables Production of Medium-Chain α , ω -Dicarboxylic Acids [frontiersin.org]
- To cite this document: BenchChem. [Biosynthesis pathway of long-chain dicarboxylic acids]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b549202#biosynthesis-pathway-of-long-chain-dicarboxylic-acids\]](https://www.benchchem.com/product/b549202#biosynthesis-pathway-of-long-chain-dicarboxylic-acids)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com